

Application Note: 1-(Oxolan-2-yl)propan-2-one in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(Oxolan-2-yl)propan-2-one

CAS No.: 1073-73-0

Cat. No.: B3045446

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Compound: **1-(Oxolan-2-yl)propan-2-one** Synonyms: Tetrahydrofurfuryl acetone; 4-(Tetrahydrofuran-2-yl)-2-butanone CAS: 2919-23-5 (generic) / Stereoisomer specific Role: Chiral Scaffold, Masked 1,5-Dicarbonyl, Spiroketal Precursor^[1]

Part 1: Strategic Utility & Mechanistic Insight

The "Chiral Anchor" Hypothesis

In modern drug discovery, **1-(oxolan-2-yl)propan-2-one** serves as more than a simple solvent or intermediate; it is a stereochemical anchor. Its value lies in the tetrahydrofuran (THF) ring, which acts as a rigid, lipophilic core that directs the spatial arrangement of the pendant ketone ("propan-2-one") chain.

Why use this scaffold?

- Spiroketal Access: It is the direct biosynthetic mimic and synthetic precursor to spiro[4.5]decane and spiro[4.4]nonane systems found in polyether antibiotics (e.g., Monensin) and marine toxins (e.g., Spongistatin).

- Reductive Amination Hub: The ketone at C2 allows for the rapid generation of secondary and tertiary amine libraries without disrupting the chiral center on the ring.
- Masked Reactivity: The THF ring is stable under basic conditions but can be opened using strong Lewis acids (e.g.,

) to reveal a 1,5-halo-alcohol or 1,5-diol, effectively acting as a masked acyclic chain.

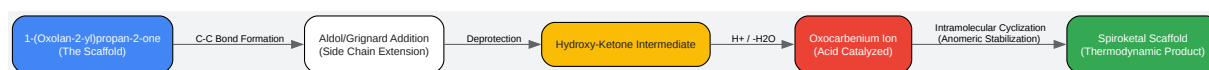
Mechanistic Pathway: The Spiroketalization Logic

The most sophisticated application of this molecule is its conversion into spiroketals. Under acidic conditions, if a hydroxyl group is introduced at the

or

position relative to the ketone, the molecule undergoes thermodynamically controlled cyclization.

The Anomeric Effect: The oxygen atoms in the resulting spiroketal preferentially adopt an axial orientation relative to the rings (the anomeric effect), stabilizing the structure. This scaffold allows chemists to "lock" a conformation to fit a protein binding pocket.



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Figure 1: Logical flow from the tetrahydrofurfuryl acetone scaffold to complex spiroketal pharmacophores via oxocarbenium transition states.

Part 2: Experimental Protocols

Protocol A: Modular Reductive Amination (Library Synthesis)

Objective: To synthesize a library of N-substituted 1-(oxolan-2-yl)propan-2-amines for antifungal or enzyme inhibitor screening (e.g., FAAH inhibitors).

Rationale: Direct reductive amination is preferred over alkylation to avoid over-alkylation and to maintain the integrity of the stereocenter at the THF C2 position.

Materials:

- **1-(Oxolan-2-yl)propan-2-one** (1.0 equiv)
- Primary/Secondary Amine (1.1 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic Acid (catalytic, pH adjustment)
- DCE (1,2-Dichloroethane) or THF (anhydrous)

Step-by-Step Methodology:

- Imine Formation: In a flame-dried vial, dissolve **1-(oxolan-2-yl)propan-2-one** (1 mmol) in DCE (5 mL). Add the amine (1.1 mmol).
 - Critical Control: If using an amine HCl salt, add 1.1 equiv of TEA to liberate the free base.
 - Observation: Stir for 30 minutes. If the amine is sterically hindered, add (1.0 equiv) to force imine formation.
- Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
 - Why STAB? It is milder than
and will not reduce the ketone before the imine is formed, preventing side-product alcohol formation.
- Quench & Workup: Stir at room temperature for 4-12 hours. Quench with saturated . Extract with DCM (mL).

- Purification: The resulting amine is often basic. Purify via SCX-2 (Strong Cation Exchange) cartridges for rapid library cleanup, or standard silica chromatography (DCM/MeOH/NH₃).

Protocol B: Oxidative Dearomatization (De Novo Synthesis)

Objective: To synthesize the scaffold itself or its derivatives from furan precursors, allowing for the introduction of chirality before the ring is saturated.

Context: This protocol adapts the Achmatowicz reaction principles to generate functionalized variants of the scaffold.

Step-by-Step Methodology:

- Oxidation: Dissolve the corresponding furan-alcohol derivative in THF/Water (4:1).
- Reagent: Add NBS (N-Bromosuccinimide) (1.1 equiv) or m-CPBA at 0°C.
- Rearrangement: The furan ring opens to form a dihydropyranone or related hemiketal.
- Hydrogenation: Transfer the crude intermediate to a hydrogenation vessel (, Pd/C, 1 atm, MeOH). This reduces the double bonds, yielding the saturated **1-(oxolan-2-yl)propan-2-one** skeleton.

Part 3: Data & Optimization Guidelines

Solvent & Catalyst Compatibility Table

When optimizing reactions involving this scaffold, solvent choice significantly impacts the stereochemical outcome (cis/trans ratio on the ring) and reaction rate.

Reaction Type	Recommended Solvent	Catalyst/Reagent	Critical Parameter	Outcome Note
Reductive Amination	1,2-DCE or DCM	NaBH(OAc) ₃	pH 5-6 (Acetic Acid)	DCE promotes faster imine formation than THF.
Spiroketalization	Benzene or Toluene	p-TsOH or CSA	Dean-Stark Trap	Removal of water drives the equilibrium to the spiro-product.
Grignard Addition	Anhydrous Et ₂ O	RMgBr	Temperature (-78°C)	Low temp prevents ring opening or elimination side reactions.
Oxidation (Furan)	Acetone/Water	NBS/NaHCO ₃	Buffer Maintenance	Acidic byproducts can cause premature polymerization of furans.

Structural Validation (Self-Check)

To verify the integrity of the scaffold during synthesis, monitor the following NMR signals:

- ¹H NMR (CDCl₃): The methyl ketone singlet typically appears at ~2.15 ppm. The multiplet for the methine proton at the THF C2 position appears around ~4.1-4.3 ppm.
- ¹³C NMR: Look for the carbonyl carbon at ~208 ppm and the C2-THF carbon at ~75-80 ppm.
- Failure Mode: Disappearance of the 208 ppm signal without amine formation suggests unwanted reduction to the alcohol (1-(oxolan-2-yl)propan-2-ol).

Part 4: References

- Synthesis of Antifungal Pharmacophores: ResearchGate. "Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers."
- Spiroketal Synthesis & Natural Products: National Institutes of Health (PMC). "Asymmetric Synthesis of Naturally Occurring Spiroketals."
- Furan Dearomatization Strategies: MDPI Molecules. "Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones... via Oxidative Furan Dearomatization."
- Tetrahydrofuran Synthesis Methodologies: Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." [2][3]
- Enzyme Inhibition (FAAH/cPLA2): PubMed Central. "Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids."

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Sources

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